molecular formula C13H16N2O4 B1328060 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde CAS No. 1033463-38-5

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde

Cat. No. B1328060
CAS RN: 1033463-38-5
M. Wt: 264.28 g/mol
InChI Key: BGKFVXZIUPQNKM-UHFFFAOYSA-N
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Description

The compound "2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can help us infer some aspects of the compound . The first paper discusses the reactivity of chloro derivatives of pyridine and nitrobenzene with piperidine in methanol, which is relevant since piperidine is a structural component of the compound of interest . The second paper describes a piperidinium salt with a sulfonate group, which, while not directly related, provides context on the behavior of piperidine derivatives in forming salts and their intermolecular interactions .

Synthesis Analysis

The synthesis of "2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde" is not detailed in the provided papers. However, based on the information from the first paper, we can infer that piperidine can react with chloro derivatives in methanol, suggesting that a similar solvent and reaction conditions might be used for synthesizing the hydroxymethyl piperidino moiety on a nitrobenzene derivative . The specifics of the synthesis would likely involve nucleophilic substitution reactions, as indicated by the reactivity of chloropyridines with piperidine.

Molecular Structure Analysis

While the exact molecular structure of "2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde" is not analyzed in the papers, the second paper provides information on the crystal structure of a piperidinium compound, which includes hydrogen bonding and a three-dimensional framework . This suggests that the compound of interest may also exhibit significant hydrogen bonding, potentially affecting its stability and reactivity.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of "2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde" specifically. However, the first paper's discussion of the reactivity of chloro derivatives with piperidine implies that the compound may undergo similar nucleophilic substitution reactions, possibly with different reagents or under different conditions to introduce or modify functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde" are not covered in the provided papers. Nonetheless, the structure of the compound suggests it would exhibit properties typical of aromatic nitro compounds and piperidine derivatives, such as solubility in organic solvents and the potential for forming salts or zwitterions, as seen in the piperidinium compound described in the second paper . The presence of the nitro group and aldehyde could also imply certain reactivity towards reduction and condensation reactions, respectively.

Scientific Research Applications

Chemical Reactivity and Interaction Studies

  • Reactivity with Nucleophiles: The reactivity of nitrobenzofurazans, including derivatives with piperidino groups, with nucleophiles has been explored. These studies reveal insights into the conjugative interaction and nucleophilic substitution reactions involving compounds structurally related to 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde (Crampton, Isanbor, & Willett, 2005).
  • Kinetics of Piperidino-Debromination Reactions: Investigations into the kinetics of piperidino-debromination reactions of substituted nitrobromobiphenyls provide insights into the electronic transmission of polar substituent effects, which could be relevant to the understanding of similar compounds (Dell'erba, Guanti, & Garbarino, 1971).

Synthesis and Application in Organic Chemistry

  • Synthesis of N-Phenyl-Substituted Pyrrolidines and Piperidines: Research on the catalytic reduction of nitrobenzene in the presence of oxoaldehydes, leading to the synthesis of N-phenyl-substituted pyrrolidines and piperidines, provides a method that could potentially be applied to related compounds (Bunce, Herron, Lewis, & Kotturi, 2003).
  • Quantum Chemical and Molecular Dynamic Simulation Studies: The corrosion inhibition properties of piperidine derivatives on iron have been examined using quantum chemical calculations and molecular dynamics simulations, indicating potential applications in material science (Kaya et al., 2016).

Structural and Spectroscopic Analysis

  • H-bonded Ionic Associates Formation: The formation of molecular complexes of 5-nitrosalicylaldehyde with secondary amines, including piperidine, has been characterized, demonstrating the potential for complex formation and structural analysis of similar compounds (Ukhin et al., 1995).
  • Effects on Structural and Spectroscopic Properties: The structural and spectroscopic properties of hydrogen-bonded complexes of compounds similar to 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid and water have been studied, highlighting the mutual effect of functional groups on these properties (Dega-Szafran et al., 2018).

Novel Applications in Biochemistry and Materials Science

  • Development of Novel Nitroxyl Radicals: Studies on the development of functional nitroxyl radicals, particularly focusing on piperidine derivatives, have implications for their use as antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009).

Safety and Hazards

The compound is classified as an irritant . It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-8-10-3-5-14(6-4-10)13-2-1-12(15(18)19)7-11(13)9-17/h1-2,7,9-10,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFVXZIUPQNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205630
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde

CAS RN

1033463-38-5
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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